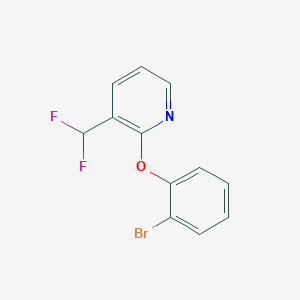
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of PKB/Akt by binding to its active site, thereby preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. Similarly, it has been found to inhibit the activity of GSK-3β, which is involved in the regulation of glucose metabolism and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine have been extensively studied. It has been found to have anti-inflammatory and anti-cancer properties, which have been attributed to its ability to inhibit various enzymes and signaling pathways. In addition, it has been reported to have neuroprotective effects, which have been attributed to its ability to modulate the activity of various neurotransmitters and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine is its ability to inhibit various enzymes and signaling pathways, which makes it a valuable tool for studying the role of these pathways in various biological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine. One area of research is the development of more efficient synthesis methods that can yield the desired compound in higher yields and purity. Another area of research is the identification of new targets for this compound, which may lead to the development of new therapeutic agents for various diseases. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safe use in various experiments.
Méthodes De Synthèse
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine can be synthesized through a multi-step process involving the reaction of 2-bromophenol with 3,3-difluoropropene in the presence of a base, followed by the reaction with 2-chloropyridine in the presence of a palladium catalyst. This method has been reported to yield the desired compound in good yields and high purity.
Applications De Recherche Scientifique
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine has been found to have potential applications in various scientific research fields. It has been reported to exhibit inhibitory activity against several enzymes, including protein kinase B (PKB/Akt), which is involved in cell proliferation and survival, and glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of glucose metabolism and cell signaling. This compound has also been found to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-3-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-9-5-1-2-6-10(9)17-12-8(11(14)15)4-3-7-16-12/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZMMUTYKIPKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)



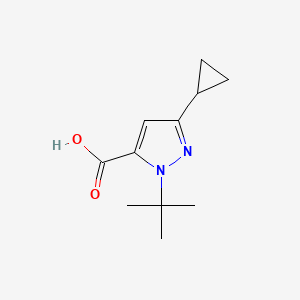
![N-(1-(4-fluorophenyl)ethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2544656.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methoxybenzoate](/img/structure/B2544660.png)

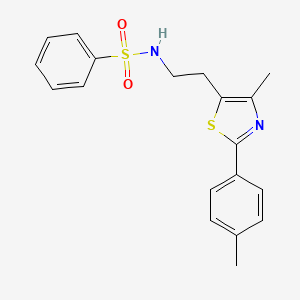
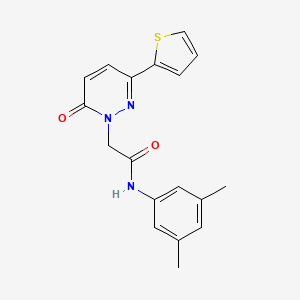

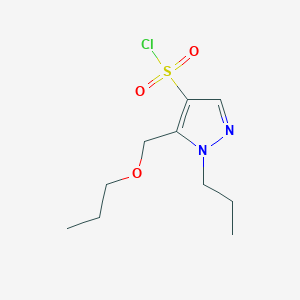
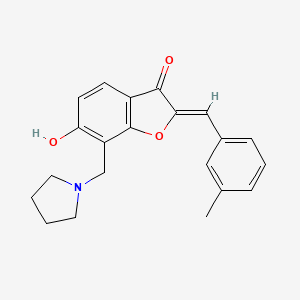
![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/no-structure.png)